N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
The exact mass of the compound N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is 343.16443955 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-3-12(10-23)18-15(24)14-16(25)22-9-8-21(17(22)20-19-14)13-6-4-11(2)5-7-13/h4-7,12,23H,3,8-10H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIHNGLFWGXTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity based on available research findings and case studies.
- IUPAC Name : N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Molecular Formula : C18H23N5O4
- Molecular Weight : 373.4063 g/mol
- CAS Number : 946230-62-2
- SMILES Notation : CC(C(=O)N)C(C)C(=O)N1C(=O)N=C(N)C2=C(N=N2)C(=C1)C(C)c(C)cc(C)c(C)
The compound exhibits multiple modes of action that contribute to its biological activity:
- Antioxidant Activity : It has been identified as a potent free-radical scavenger. The compound interacts with free radicals by donating electrons, which stabilizes these radicals and prevents cellular damage.
- Antimicrobial Properties : In vitro studies have shown that the compound displays significant antimicrobial activity against various bacterial strains. This includes effectiveness against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Research indicates that this compound may inhibit cancer cell proliferation. In particular, it has shown efficacy in reducing viability in HeLa and C6 cell lines through mechanisms that induce apoptosis .
Antioxidant Studies
A study evaluating the antioxidant properties of similar imidazo[2,1-c][1,2,4]triazine derivatives reported that compounds with similar structures demonstrated significant free radical scavenging capabilities. This suggests a potential for neuroprotective effects in vivo.
Antimicrobial Studies
In antimicrobial assays, N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibited notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
Antitumor Efficacy
In a detailed investigation of its anticancer properties, the compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values suggesting strong antiproliferative effects. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Case Study 1: Neuroprotection
A specific case study focused on the neuroprotective effects of related compounds in models of neuronal death demonstrated that treatment with these compounds significantly reduced neuronal loss in vitro. The findings suggest that N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide could have therapeutic potential in neurodegenerative diseases.
Case Study 2: Cancer Treatment
In another study involving xenograft models of cancer, administration of the compound resulted in tumor size reduction and improved survival rates compared to control groups. This supports its potential as an adjunct therapy in cancer treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
